N-[(5-benzoylthiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide
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Overview
Description
N-[(5-benzoylthiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide is a chemical compound with a unique structure that combines a benzoylthiophene moiety with a cyclohexene carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-benzoylthiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide typically involves the following steps:
Formation of the Benzoylthiophene Moiety: This step involves the reaction of thiophene with benzoyl chloride in the presence of a base such as pyridine to form 5-benzoylthiophene.
Alkylation: The 5-benzoylthiophene is then alkylated using a suitable alkylating agent to introduce the methyl group at the 2-position.
Cyclohexene Carboxamide Formation: The final step involves the reaction of the alkylated benzoylthiophene with cyclohex-3-ene-1-carboxylic acid chloride in the presence of a base to form the desired carboxamide.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(5-benzoylthiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzoylthiophene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoylthiophene derivatives.
Scientific Research Applications
N-[(5-benzoylthiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antifungal and antimicrobial properties.
Medicine: Explored for its potential use in drug discovery, particularly in the development of new therapeutic agents.
Industry: Utilized in material science for the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(5-benzoylthiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets. The benzoylthiophene moiety can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones: These compounds share a similar thiophene-based structure and exhibit antifungal activity.
Thiophene Derivatives: Compounds such as suprofen and articaine, which contain thiophene rings, are used in medicinal chemistry for their pharmacological properties.
Uniqueness
N-[(5-benzoylthiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide is unique due to its combination of a benzoylthiophene moiety with a cyclohexene carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S/c21-18(14-7-3-1-4-8-14)17-12-11-16(23-17)13-20-19(22)15-9-5-2-6-10-15/h1-5,7-8,11-12,15H,6,9-10,13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAZBRWNAOSPDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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